Cas no 1378469-60-3 (2-(3-fluoro-4-hydroxyphenyl)acetaldehyde)

2-(3-fluoro-4-hydroxyphenyl)acetaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(3-fluoro-4-hydroxyphenyl)acetaldehyde
- 1378469-60-3
- EN300-1852161
- SCHEMBL1700963
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- Inchi: 1S/C8H7FO2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,4-5,11H,3H2
- InChI Key: ZTZHJGFLAYYYGN-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)CC=O)O
Computed Properties
- Exact Mass: 154.04300762g/mol
- Monoisotopic Mass: 154.04300762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 37.3Ų
2-(3-fluoro-4-hydroxyphenyl)acetaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1852161-0.25g |
2-(3-fluoro-4-hydroxyphenyl)acetaldehyde |
1378469-60-3 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1852161-1g |
2-(3-fluoro-4-hydroxyphenyl)acetaldehyde |
1378469-60-3 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1852161-5g |
2-(3-fluoro-4-hydroxyphenyl)acetaldehyde |
1378469-60-3 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1852161-10g |
2-(3-fluoro-4-hydroxyphenyl)acetaldehyde |
1378469-60-3 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1852161-0.05g |
2-(3-fluoro-4-hydroxyphenyl)acetaldehyde |
1378469-60-3 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1852161-0.1g |
2-(3-fluoro-4-hydroxyphenyl)acetaldehyde |
1378469-60-3 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1852161-1.0g |
2-(3-fluoro-4-hydroxyphenyl)acetaldehyde |
1378469-60-3 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1852161-0.5g |
2-(3-fluoro-4-hydroxyphenyl)acetaldehyde |
1378469-60-3 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1852161-5.0g |
2-(3-fluoro-4-hydroxyphenyl)acetaldehyde |
1378469-60-3 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1852161-2.5g |
2-(3-fluoro-4-hydroxyphenyl)acetaldehyde |
1378469-60-3 | 2.5g |
$1791.0 | 2023-09-19 |
2-(3-fluoro-4-hydroxyphenyl)acetaldehyde Related Literature
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Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
Additional information on 2-(3-fluoro-4-hydroxyphenyl)acetaldehyde
Professional Introduction to 2-(3-fluoro-4-hydroxyphenyl)acetaldehyde (CAS No. 1378469-60-3)
2-(3-fluoro-4-hydroxyphenyl)acetaldehyde, with the CAS number 1378469-60-3, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development and biochemical studies. The presence of both a fluoro substituent and a hydroxy group on the aromatic ring imparts distinct reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and medicinal chemistry.
The chemical structure of 2-(3-fluoro-4-hydroxyphenyl)acetaldehyde consists of an acetaldehyde moiety attached to a phenyl ring that is modified with a fluoro atom at the 3-position and a hydroxy group at the 4-position. This arrangement not only influences its electronic properties but also enhances its interaction with biological targets. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in the design of pharmacophores. Similarly, the hydroxy group can participate in hydrogen bonding interactions, which are essential for drug-receptor binding.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced bioavailability and improved pharmacokinetic profiles. The compound 2-(3-fluoro-4-hydroxyphenyl)acetaldehyde is no exception and has been explored in various research studies for its potential therapeutic applications. For instance, studies have indicated that this compound may have applications in the treatment of neurological disorders, where the ability to cross the blood-brain barrier is crucial. The combination of the fluoro and hydroxy groups may facilitate better penetration and interaction with neural receptors.
The synthesis of 2-(3-fluoro-4-hydroxyphenyl)acetaldehyde involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluoro substituent often necessitates specialized methodologies to ensure high yield and purity. Researchers have employed various fluorination techniques, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to incorporate the fluoro group efficiently. Additionally, the protection and deprotection of the hydroxy group during synthesis are critical to prevent unwanted side reactions.
The biological activity of 2-(3-fluoro-4-hydroxyphenyl)acetaldehyde has been investigated in several preclinical studies. These studies have highlighted its potential as a precursor for the development of novel therapeutic agents. For example, derivatives of this compound have shown promise in inhibiting specific enzymes involved in inflammatory pathways. The presence of both the fluoro and hydroxy strong.groups allows for fine-tuning of physicochemical properties, such as solubility and lipophilicity, which are essential for optimal drug performance.
In conclusion, 2-(< strong >3-fluoro-4-hydroxyphenyl strong >)acetaldehyde (CAS No. 1378469-60-3) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of a < strong >fluoro strong > substituent and a < strong >hydroxy strong > group, make it an attractive candidate for further development into therapeutic agents. Ongoing research continues to explore its applications in various disease areas, underscoring its importance as a valuable intermediate in synthetic chemistry and drug discovery.
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